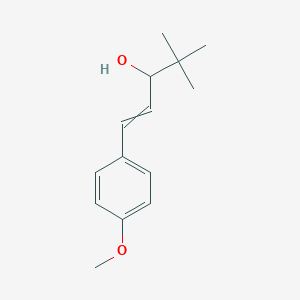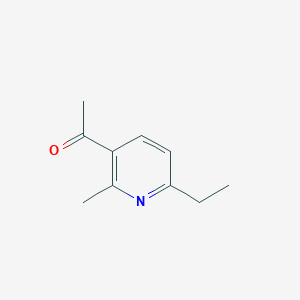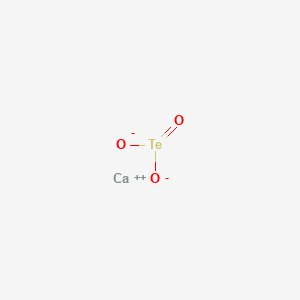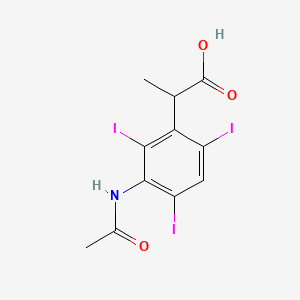
2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid is a chemical compound with the molecular formula C12H13I3N2O2. It is characterized by the presence of three iodine atoms attached to a phenyl ring, an acetylamino group, and a propionic acid moiety. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid typically involves the iodination of a phenyl ring followed by the introduction of an acetylamino group and a propionic acid side chain. The process can be summarized as follows:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Acetylation: The amino group is introduced through a reaction with acetic anhydride or acetyl chloride.
Propionic Acid Addition: The propionic acid moiety is added via a reaction with a suitable propionic acid derivative, such as propionyl chloride.
Industrial Production Methods
Industrial production of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can interact with biological molecules, leading to various effects:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Signal transduction pathways, oxidative stress pathways, and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4,6-Triiodophenyl)propionic acid
- 2-(3-Amino-2,4,6-triiodophenyl)propionic acid
- 2-(3-Acetylamino-4,6-diiodophenyl)propionic acid
Comparison
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid is unique due to the presence of three iodine atoms and an acetylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
23217-81-4 |
|---|---|
Fórmula molecular |
C11H10I3NO3 |
Peso molecular |
584.91 g/mol |
Nombre IUPAC |
2-(3-acetamido-2,4,6-triiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H10I3NO3/c1-4(11(17)18)8-6(12)3-7(13)10(9(8)14)15-5(2)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
NMAGEGBGCORVJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





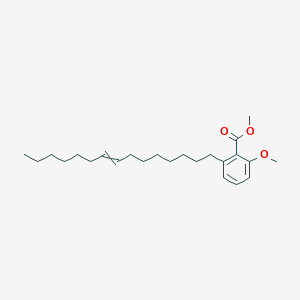
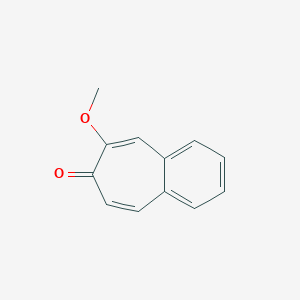
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)


